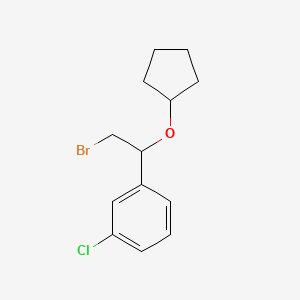
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene is an organic compound that features a benzene ring substituted with a bromoethyl group and a cyclopentyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene typically involves the following steps:
Cyclopentyloxylation: The attachment of a cyclopentyloxy group to the ethyl group.
These reactions are usually carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: Where the bromine or chlorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Altering the oxidation state of the compound.
Elimination Reactions: Removing specific atoms or groups from the molecule.
Common Reagents and Conditions
Substitution: Often involves nucleophiles such as hydroxide ions or amines.
Oxidation: May use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene exerts its effects involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopentyloxy group can also affect the compound’s solubility and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Bromoethyl)-3-chlorobenzene: Lacks the cyclopentyloxy group, resulting in different chemical properties.
1-(2-Bromo-1-(methoxy)ethyl)-3-chlorobenzene: Contains a methoxy group instead of a cyclopentyloxy group, affecting its reactivity and applications.
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-4-chlorobenzene: The chlorine atom is positioned differently on the benzene ring, leading to variations in its chemical behavior.
Uniqueness
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-chlorobenzene is unique due to the presence of both a bromine and chlorine atom, along with a cyclopentyloxy group
Propiedades
Fórmula molecular |
C13H16BrClO |
|---|---|
Peso molecular |
303.62 g/mol |
Nombre IUPAC |
1-(2-bromo-1-cyclopentyloxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C13H16BrClO/c14-9-13(16-12-6-1-2-7-12)10-4-3-5-11(15)8-10/h3-5,8,12-13H,1-2,6-7,9H2 |
Clave InChI |
LQCIACFHLLXRPK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC(CBr)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


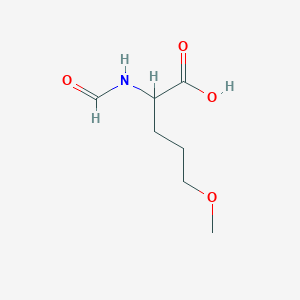

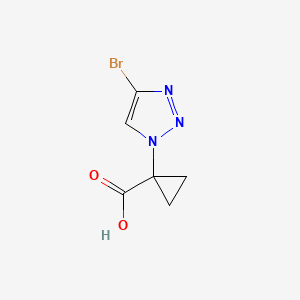


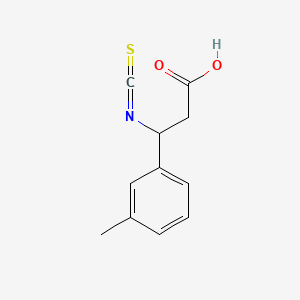



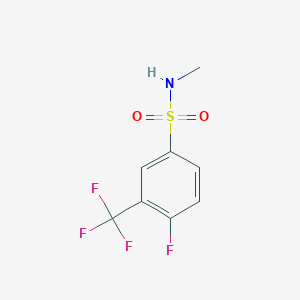
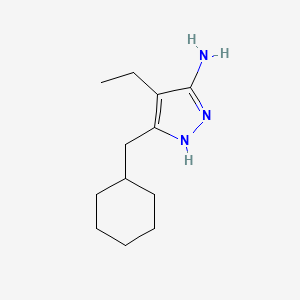
![[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)
